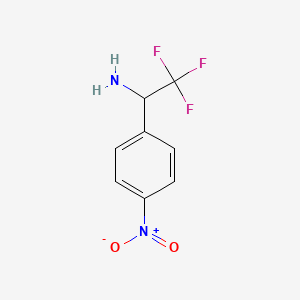
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine typically involves the reaction of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkyl groups, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
N-ethyl-2,2,2-trifluoroethanamine hydrochloride: Contains an ethyl group instead of a nitrophenyl group.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: Contains an additional trifluoroethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H7F3N2O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)7(12)5-1-3-6(4-2-5)13(14)15/h1-4,7H,12H2 |
InChI-Schlüssel |
RXNATEYXVVXZPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


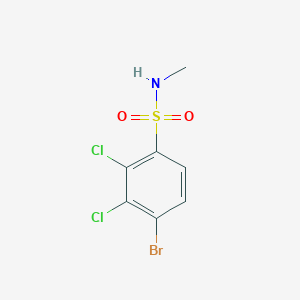
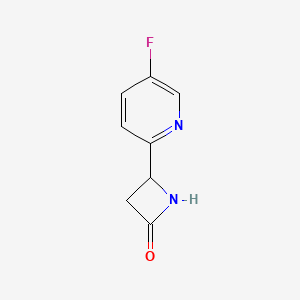
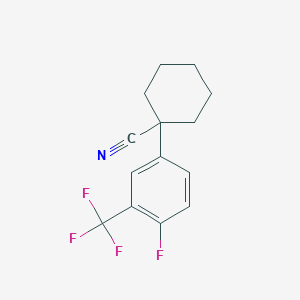
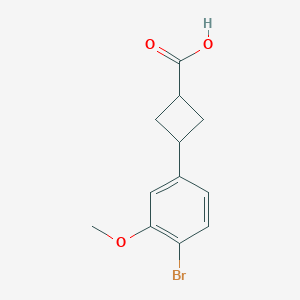
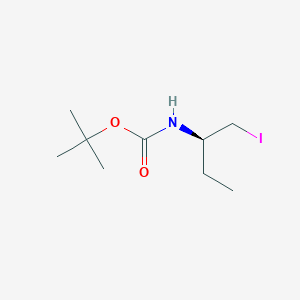

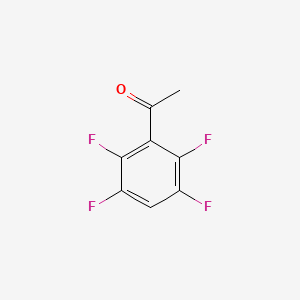

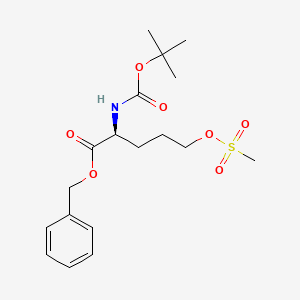
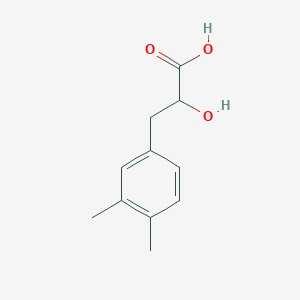
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)
